2-Butyl-3-methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39774-22-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-butyl-3-methylisoquinolin-1-one |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-11(2)10-12-7-5-6-8-13(12)14(15)16/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
FDTAPIHLRGHMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Butyl 3 Methylisoquinolin 1 2h One and Analogues
Established Synthetic Pathways for Isoquinolinone Scaffolds
Traditional methods for constructing the isoquinolinone core have been well-documented and are foundational to the synthesis of this class of compounds. These pathways often involve cyclization reactions of appropriately substituted precursors and have been refined over the years with the advent of transition-metal catalysis.
Cyclization Reactions of Precursors
The formation of the isoquinolinone ring system is frequently achieved through the intramolecular cyclization of open-chain precursors. One such strategy involves the cyclization of 2-alkynylbenzaldoximes. In a notable example, 2-alkynylbenzaldoximes undergo a 6-endo-dig cyclization catalyzed by an electrophile like silver triflate or bromine. This reaction proceeds to form a cyclic nitrone intermediate, which is then deoxygenated using carbon disulfide to yield the functionalized isoquinoline (B145761). thieme-connect.comthieme-connect.de This method is robust and provides good to high yields of the desired products. thieme-connect.comthieme-connect.de
Another established cyclization approach involves the reaction of N-alkoxybenzamides with alkynes. For instance, the reaction of N-methoxybenzamides with diarylacetylenes or aryl/alkyl acetylenes in the presence of bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA) leads to the formation of isoquinolones. acs.org This oxidative annulation proceeds under mild conditions and accommodates a variety of substituents on both the benzamide (B126) and alkyne components. acs.org
The following table provides a general overview of a cyclization reaction to form an isoquinoline derivative.
| Precursor | Reagents | Conditions | Product | Yield |
| 2-Alkynylbenzaldoxime | AgOTf, CS₂ | DMF, 60 °C | Functionalized Isoquinoline | Good to High thieme-connect.comthieme-connect.de |
| N-Methoxybenzamide | PIFA, TFA, Alkyne | Mild | Substituted Isoquinolone | Up to 87% acs.org |
Palladium-Catalyzed Coupling Approaches
Palladium catalysis has become an indispensable tool in the synthesis of complex organic molecules, including isoquinolinones. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled and efficient manner.
Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines provides a direct route to isoquinoline-1-carboxamides. mdpi.com For simple amines, a Pd(OAc)₂/PPh₃ catalyst system is effective, while more complex amines may require a bidentate ligand like XantPhos to achieve high conversion. mdpi.com This method is notable for its chemoselectivity and good to high yields. mdpi.com
Another innovative approach involves the palladium-catalyzed coupling of aryl bromides with 2-alkynyl benzylazides. organic-chemistry.org In this reaction, an in situ generated iminophosphorane acts as a nucleophile, attacking the palladium-activated alkyne during the cyclization process. organic-chemistry.org This method demonstrates high efficiency and excellent functional group compatibility. organic-chemistry.org
Below is a table summarizing key aspects of these palladium-catalyzed reactions.
| Starting Materials | Catalyst System | Key Features | Product |
| Aryl Halide, Ketone | Palladium catalyst, Base | Sequential α-arylation and cyclization | Substituted Isoquinoline/N-oxide nih.gov |
| 1-Iodoisoquinoline, Amine, CO | Pd(OAc)₂/PPh₃ or Pd/XantPhos | Aminocarbonylation | Isoquinoline-1-carboxamide mdpi.com |
| Aryl Bromide, 2-Alkynyl Benzylazide | Palladium catalyst, PPh₃ | In situ generation of iminophosphorane | Substituted Isoquinoline organic-chemistry.org |
Copper-Catalyzed Cyclization Reactions
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of isoquinoline derivatives. These reactions often proceed under mild conditions and exhibit broad substrate scope.
A notable example is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile. organic-chemistry.org This three-component reaction proceeds via N-atom transfer and a [3+2+1] cyclization to produce densely functionalized isoquinolines in a highly selective manner. organic-chemistry.org
Another approach involves a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org This sequential process is efficient, providing excellent yields in short reaction times. organic-chemistry.org Copper-catalyzed asymmetric cascade cyclizations have also been developed, for example, in the synthesis of chromeno[3,4-c]pyrroles via C(sp²)–O bond cleavage, highlighting the versatility of copper catalysis in complex heterocyclic synthesis. nih.gov
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and atom-economical synthetic methods. This includes the exploration of transition-metal-free protocols and the use of direct C–H activation strategies.
Transition Metal-Free Protocols for Isoquinolinone Synthesis
The development of synthetic methods that avoid the use of transition metals is highly desirable from both an economic and environmental perspective. Several metal-free approaches to isoquinolinones have been reported.
One such method involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to afford 3-aryl isoquinolines. organic-chemistry.org This straightforward and practical method is operationally simple. organic-chemistry.org Another strategy utilizes a tandem reaction of arynes and oxazoles to produce 4-amino isoquinolin-1(2H)-ones. bohrium.com
Furthermore, visible-light-induced reactions have emerged as a powerful tool in organic synthesis. For example, the carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides can be achieved under visible light to synthesize isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides. acs.org Similarly, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for the synthesis of isoquinoline-1,3-diones using organic photocatalysts, avoiding the need for metal complexes. acs.org
The following table highlights some transition-metal-free approaches to isoquinolinone synthesis.
| Starting Materials | Reagents/Conditions | Product Type |
| 2-Methyl-arylaldehyde, Benzonitrile | LiN(SiMe₃)₂, Cs₂CO₃ | 3-Aryl Isoquinoline organic-chemistry.org |
| Aryne, Oxazole | Tandem Reaction | 4-Amino Isoquinolin-1(2H)-one bohrium.com |
| N-Alkyl-N-methacryloyl benzamide, Perfluoroalkyl halide | Visible Light | Isoquinoline-1,3-dione acs.org |
| Naphthalimide-based organic photocatalyst | Visible Light, PCET | Isoquinoline-1,3-dione acs.org |
Direct C–H Activation and Functionalization Strategies
Direct C–H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including isoquinolinones. These methods avoid the pre-functionalization of starting materials, leading to more efficient synthetic routes.
Rhodium(III)-catalyzed C–H activation has been extensively used. For example, the annulation of benzamides with allenes using a cobalt and photoredox dual catalysis system provides access to isoquinolinone scaffolds under mild and environmentally friendly conditions. researchgate.net Rhodium(III) catalysts have also been employed in the reaction of oximes with diazo compounds, involving a tandem C–H activation, cyclization, and condensation to yield multisubstituted isoquinoline N-oxides. organic-chemistry.org Another Rh(III)-catalyzed method utilizes a hydrazone directing group for the ortho C–H bond activation and annulation to synthesize highly substituted isoquinolines without an external oxidant. acs.org
Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has also been established. mdpi.com This strategy affords various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity and good yields under relatively mild conditions. mdpi.com These C-H activation methodologies represent a significant advancement in the efficient construction of the isoquinolinone core. researchgate.netmdpi.comacs.org
The table below summarizes various C–H activation strategies for isoquinolinone synthesis.
| Catalyst System | Reactants | Key Feature | Product |
| Cobalt/Photoredox | Benzamide, Allene | Dual catalysis, O₂ atmosphere | Isoquinolinone researchgate.net |
| Rhodium(III) | Oxime, Diazo compound | Tandem C–H activation, cyclization, condensation | Isoquinoline N-oxide organic-chemistry.org |
| Rhodium(III) | Hydrazone-directed substrate | Annulation without external oxidant | Substituted Isoquinoline acs.org |
| Palladium(II) | N-Methoxybenzamide, 2,3-Allenoic acid ester | C–H activation/annulation | 3,4-Dihydroisoquinolin-1(2H)-one mdpi.com |
Photochemical Reactions and Visible-Light Catalysis in Isoquinolinone Synthesis
The use of light to mediate chemical reactions offers a green and efficient alternative to traditional thermal methods. In the realm of isoquinolinone synthesis, photochemical reactions and visible-light catalysis have emerged as powerful tools. These methods often proceed under mild conditions and can offer unique reactivity and selectivity.
A notable development is the phosphite-mediated photochemical acs.orgnih.gov N to C rearrangement of N-alkyl isoquinolinium salts, which leads to meta-C–H (C4) alkylation. nih.gov This process starts with the N-alkylation of isoquinoline with an alkyl bromide, followed by a photochemical rearrangement facilitated by a phosphite. This method is significant as it allows for the introduction of primary, secondary, and tertiary alkyl groups at the C4 position. nih.gov While this has been demonstrated on the general isoquinoline core, the principles are applicable to the synthesis of precursors for N-substituted isoquinolinones.
Furthermore, visible-light-induced radical cyclization cascades have been employed for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. nih.gov This metal-free photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the alkyne. The reaction conditions can be tuned to control the outcome, yielding different heterocyclic products. nih.gov
Aromatic ketones can also serve as inexpensive and stable photocatalysts for the synthesis of complex heterocyclic systems. For instance, they have been used in the photocatalytic decarboxylative radical addition/cyclization to produce imidazo-isoquinolinone derivatives. nsf.gov
| Method | Reactants | Catalyst/Mediator | Key Features | Product Type |
| Phosphite-mediated photochemical rearrangement | N-alkyl isoquinolinium salts | Tri(tert-butyl)phosphonium tetrafluoroborate | Meta-C–H alkylation; tolerates diverse alkyl groups. nih.gov | C4-alkylated isoquinolines nih.gov |
| Visible-light-induced radical cyclization | o-alkynylated benzamides | 4-CzIPN (photocatalyst) | Metal-free; time-tunable synthesis. nih.gov | Isoquinoline-1,3,4(2H)-triones nih.gov |
| Aromatic ketone-catalyzed cyclization | N-hydroxyphthalimide esters, arylbenzoimidazoles | Aromatic ketone | Inexpensive catalyst; tolerates various functional groups. nsf.gov | Imidazo-isoquinolinone derivatives nsf.gov |
Tandem and Cascade Reactions for Complex Isoquinolinone Derivatives
Tandem and cascade reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. These reactions are characterized by their atom economy and reduction in waste, time, and labor. rsc.org
One such approach involves the synthesis of 3-substituted isoindolin-1-ones through a tandem desilylation, cross-coupling, and hydroamidation sequence. nih.gov This method utilizes 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions with a copper catalyst to yield 3-methylene-isoindolin-1-ones in high yields and short reaction times. nih.gov
Another powerful strategy is the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes. This metal-free approach leads to the formation of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. researchgate.net The reaction pathway can be directed by the choice of reaction conditions, allowing for the synthesis of diverse products from the same starting materials. researchgate.net
For the synthesis of quinoline (B57606) derivatives, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols provides access to 2-alkoxy-4-alkenyl quinolines. nih.gov This method is notable for its de novo assembly of the quinoline core.
| Reaction Type | Starting Materials | Catalyst/Promoter | Key Transformations | Product |
| Tandem Desilylation/Cross-Coupling/Hydroamidation | 2-Iodobenzamides, (Silyl)alkynes | CuCl/PPh3, n-Bu4NBr | In situ desilylation, Sonogashira coupling, hydroamidation. nih.gov | 3-Methylene-isoindolin-1-ones nih.gov |
| Base-Promoted Cascade Reaction | o-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes | K2CO3 | Nucleophilic addition, cyclization, elimination. researchgate.net | 3,3-Dialkylated isoindolin-1-ones or 3-Methyleneisoindolin-1-ones researchgate.net |
| Palladium-Catalyzed Cascade | N-(2-Iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | Pd(PPh3)4, TBAF, KOH | Annulation, nucleophilic attack by alcohol. nih.gov | 2-Alkoxy-4-alkenyl quinolines nih.gov |
Functionalization Strategies on the 2-Butyl-3-methylisoquinolin-1(2H)-one Core
The regioselective functionalization of the isoquinolinone core is crucial for creating a diverse library of derivatives for various applications. C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions, avoiding the need for pre-functionalized substrates.
A significant advancement in this area is the phosphite-mediated photochemical method that allows for a switch in regioselectivity from ortho- to meta-C–H alkylation of isoquinolines. nih.gov This unprecedented acs.orgnih.gov N to C rearrangement provides a novel pathway for functionalizing the C4 position. The reaction demonstrates broad scope with respect to the migrating alkyl group, including primary, secondary, and tertiary alkyls. nih.gov This strategy can be envisioned for the regioselective functionalization of the this compound core, particularly at the C4 position.
The introduction of various functional groups onto the this compound scaffold is key to modulating its physicochemical and biological properties. A functional group is a specific arrangement of atoms within a molecule that imparts characteristic chemical reactivity. libretexts.orgmasterorganicchemistry.com
The methyl group at the C3 position of this compound is a potential site for functionalization. While direct functionalization of this specific methyl group is not extensively documented, methods for the functionalization of methyl groups on other heterocyclic systems can provide valuable insights. For instance, radical-mediated methyl iodination followed by oxidative deiodination has been used for the chemoselective functionalization of methyl groups in other contexts. nih.gov
Furthermore, the aromatic ring of the isoquinolinone core can be functionalized. For example, iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes has been developed for the synthesis of N-benzyl isoquinoline-1,3,4-triones. rsc.org This reaction proceeds through a cascade of benzylic C–H iodination, N-benzylation, amidation, and double C–H oxidation. rsc.org
The synthesis of derivatives of 3-sec-butyl-1-oxo-2,3-dihydroisoquinoline has been reported, highlighting that variations at the C3 position are synthetically accessible. nsf.gov Derivatization can also be achieved by introducing functional groups onto the N-butyl chain, although this is less common.
| Functionalization Strategy | Target Site | Reagents/Method | Introduced Group/Modification | Potential Application |
| Phosphite-mediated photochemical rearrangement | C4-H | N-alkylation, phosphite, light | Alkyl group | Modulation of electronic and steric properties nih.gov |
| Iodine-catalyzed oxidative functionalization | N- and C-H bonds | I2, methylarenes | N-benzyl, C3/C4-dione | Synthesis of complex derivatives rsc.org |
| Functionalization of C3-methyl group | C3-CH3 | Radical-mediated reactions (by analogy) | Halogen, nitrogen, or oxygen-containing groups | Introduction of new functionalities nih.gov |
Despite a comprehensive search for scientific literature, no specific experimental data (¹H NMR, ¹³C NMR, 2D NMR, or X-ray crystallography) for the compound This compound could be located. The search yielded general information on spectroscopic and crystallographic techniques and data for structurally related but distinct compounds.
Consequently, it is not possible to generate the requested article with the specified detailed outline, as the foundational data for each section is unavailable in the public domain. The creation of scientifically accurate content for the subsections on NMR and X-ray crystallography requires access to published research specifically characterizing this molecule.
Therefore, the following article cannot be provided at this time. To facilitate the generation of such an article in the future, the primary research data from 1D and 2D NMR experiments, as well as single-crystal X-ray diffraction analysis for this compound, would be necessary.
Advanced Spectroscopic and Structural Elucidation of 2 Butyl 3 Methylisoquinolin 1 2h One
Other Spectroscopic Methods for Structural Confirmation (e.g., FT-IR in synthesis verification)
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for the definitive structural elucidation of "2-Butyl-3-methylisoquinolin-1(2H)-one," other spectroscopic techniques, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, play a crucial role in the verification of its synthesis and in confirming the presence of key functional groups. FT-IR is a rapid and non-destructive technique that provides a unique vibrational fingerprint of a molecule, making it an invaluable tool for monitoring the progress of a chemical reaction and for the preliminary identification of the synthesized compound.
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds and functional groups. The analysis of this spectrum focuses on identifying the characteristic peaks that confirm the presence of the isoquinolinone core, the N-butyl group, and the C-3 methyl group.
Detailed Research Findings from FT-IR Analysis:
The verification of the synthesis of this compound via FT-IR spectroscopy relies on the identification of several key vibrational bands:
Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the lactam (cyclic amide) ring. For isoquinolin-1(2H)-one and its derivatives, this band typically appears in the region of 1650-1690 cm⁻¹. The exact position of this band is sensitive to the electronic environment and substitution on the ring. In a related indenopyrazole structure, a C=O stretch was observed at 1708 cm⁻¹ mdpi.com. For this compound, this peak is expected to be a strong and sharp absorption, confirming the presence of the carbonyl group which is a key feature of the isoquinolinone structure.
Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring fused to the pyridinone ring gives rise to characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range). The C=C stretching vibrations within the aromatic rings result in several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The butyl and methyl substituents on the molecule are confirmed by the presence of strong absorption bands corresponding to aliphatic C-H stretching vibrations. These are typically found in the region of 2850-2960 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the butyl chain, as well as the C-3 methyl group, contribute to this complex of bands.
Other Vibrations: The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule. These include C-N stretching, C-H bending (in-plane and out-of-plane), and various skeletal vibrations of the fused ring system. While complex to assign individually without computational support, this region serves as a unique fingerprint for the compound, allowing for comparison with a known standard or for tracking changes during synthesis.
The combination of these characteristic absorption bands provides a high degree of confidence in the structural integrity of the synthesized this compound, particularly in confirming the successful incorporation of the N-butyl group and the formation of the isoquinolinone core.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Lactam Carbonyl | C=O Stretch | 1650 - 1690 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H (Butyl & Methyl) | C-H Stretch | 2850 - 2960 | Strong |
| C-N Bond | C-N Stretch | 1300 - 1400 | Medium |
| Aromatic C-H Bend | Out-of-plane Bend | 700 - 900 | Strong |
Computational and Theoretical Investigations of 2 Butyl 3 Methylisoquinolin 1 2h One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of isoquinoline (B145761) derivatives, offering a balance between computational cost and accuracy. For 2-Butyl-3-methylisoquinolin-1(2H)-one, DFT calculations, particularly using the B3LYP functional, have been employed to explore its fundamental electronic and structural characteristics. nih.govnih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.govajchem-a.com
DFT calculations reveal the distribution and energy levels of the HOMO and LUMO for this compound. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, prone to nucleophilic attack. dergipark.org.tr The energy of these orbitals and their gap can be correlated with the molecule's electronic absorption properties and its ability to participate in charge transfer interactions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govajchem-a.com
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. dergipark.org.tr |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. dergipark.org.tr |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. nih.govajchem-a.com |
Reactivity Prediction and Reaction Mechanism Elucidation
DFT studies are powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most probable pathways for chemical transformations. For instance, in reactions involving isoquinoline derivatives, DFT can help identify the most likely sites for electrophilic or nucleophilic attack. evitachem.com
The theoretical investigation of reaction mechanisms, such as those in condensation or cyclization reactions that may be used to synthesize this compound, can provide valuable insights that complement experimental findings. nih.govgoogle.com These computational studies can help rationalize the formation of specific products and understand the thermodynamic stability of intermediates. researchgate.net
Conformational Analysis and Stability
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis using DFT helps to identify the most stable arrangement of atoms in a molecule by calculating the energies of different possible conformations. lumenlearning.com For this compound, this involves determining the preferred orientations of the butyl and methyl groups relative to the isoquinoline ring.
The most stable conformer corresponds to the global minimum on the potential energy surface. soton.ac.uk Understanding the conformational preferences is crucial, as the specific shape of the molecule can significantly influence its interaction with biological targets. soton.ac.uk The stability of different conformers can be influenced by factors such as steric hindrance and intramolecular interactions.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques offer a dynamic view of this compound and its interactions with other molecules, particularly biological macromolecules.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. ijpsr.com This method is widely used in drug discovery to screen potential drug candidates and understand their binding modes. mdpi.com For this compound, docking studies can identify potential biological targets and predict the binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govsemanticscholar.org
The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. ijpsr.com
| Docking Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the target. semanticscholar.org |
| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and protein residues. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. |
| RMSD (Å) | Root-mean-square deviation, used to compare the docked conformation to a known binding pose. nih.gov |
Molecular Dynamics Simulations for Dynamic Interactions and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and interactions of the ligand and its target receptor. researchgate.netbohrium.com
For the this compound-protein complex predicted by molecular docking, MD simulations can be used to assess the stability of the binding pose and analyze the flexibility of both the ligand and the protein. nih.govrsc.org These simulations can reveal how the ligand adapts to the binding pocket and how the protein may undergo conformational changes upon ligand binding, providing a more realistic picture of the binding event than static docking alone. nih.govresearchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
The exploration of isoquinolinone derivatives, including this compound, has been significantly advanced through computational and theoretical investigations. Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, serve as powerful tools in understanding the link between the chemical structure of these compounds and their biological activities. These in silico methods facilitate the rational design of new, more potent molecules by predicting their properties and activities, thereby saving considerable time and resources compared to traditional drug discovery methods. ijert.org
Molecular Descriptor Calculation and Selection
The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. researchgate.net For isoquinolinone and related quinolinone derivatives, a wide array of molecular descriptors are calculated to quantify their physicochemical and structural features. These descriptors can be broadly categorized as 1D, 2D, and 3D.
Commonly calculated descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. researchgate.netnih.govdergipark.org.tr Density functional theory (DFT) is a common method for calculating these electronic parameters. dergipark.org.trresearchgate.net
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, quantifying the lipophilicity of a compound, which influences its absorption and distribution. researchgate.netdergipark.org.tr
Steric or Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular volume, molecular weight, and molar refractivity. researchgate.netnih.govdergipark.org.tr
Thermodynamic Descriptors: Properties like entropy and heat capacity can also be used to describe the molecular system. researchgate.netdergipark.org.tr
3D Descriptors: In methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D descriptors related to steric and electrostatic fields are calculated. nih.gov
Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is essential to avoid overfitting and to build robust and predictive models. Techniques like multiple linear regression (MLR) and other machine learning algorithms are often employed for this purpose. researchgate.netnih.gov
A study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for their antituberculosis activity. nih.gov Another study on pyrimido-isoquinolin-quinones found that steric, electrostatic, and hydrogen bond acceptor properties were key in explaining antibacterial activity. nih.govnih.gov
Development and Validation of QSAR Models for Isoquinolinone Derivatives
The development of a QSAR model involves establishing a mathematical relationship between the selected molecular descriptors (the independent variables) and the biological activity (the dependent variable). Various statistical methods are used to create these models, ranging from linear methods like Multiple Linear Regression (MLR) to more complex non-linear methods such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Support Vector Machines (SVM). nih.gov
The robustness and predictive power of a developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.
Internal Validation: Cross-validation, particularly the leave-one-out (LOO) method (q²), is a common internal validation technique. rawdatalibrary.net It assesses the stability of the model. The Y-randomization method is also used to ensure the model is not a result of chance correlation. nih.gov
External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used in the model's development. The predictive correlation coefficient (R²pred) is a key metric here. nih.gov
Below is an interactive table summarizing the statistical parameters of some QSAR models developed for isoquinolinone and related derivatives:
| Model Type | Target | r² (non-cross-validated) | q² (cross-validated) | Reference |
| Topomer CoMFA | JNK1 Inhibitors | 0.935 | 0.696 | rawdatalibrary.net |
| HQSAR | JNK1 Inhibitors | 0.987 | 0.826 | rawdatalibrary.net |
| 3D-QSAR CoMFA | Anti-MRSA | 0.938 | 0.660 | nih.gov |
| 3D-QSAR CoMSIA | Anti-MRSA | 0.895 | 0.596 | nih.gov |
| 3D-QSAR CoMFA | EGFR Inhibitors | 0.855 | 0.570 | nih.gov |
| 3D-QSAR CoMSIA | EGFR Inhibitors | 0.895 | 0.599 | nih.gov |
This table is for illustrative purposes and includes data for related isoquinolinone derivatives.
Application of QSAR in Rational Molecular Design
The ultimate goal of QSAR modeling is to guide the rational design of new molecules with enhanced biological activity. ijert.org By interpreting the developed QSAR models, researchers can identify which molecular features are beneficial or detrimental to the desired activity.
For example, if a QSAR model indicates that a bulky substituent at a particular position on the isoquinolinone scaffold increases activity, medicinal chemists can synthesize new derivatives with larger groups at that position. Conversely, if a model shows that high electronegativity in a certain region is unfavorable, modifications can be made to decrease it. nih.gov
The insights gained from QSAR studies can be visualized through contribution maps in 3D-QSAR methods like CoMFA and CoMSIA. These maps highlight regions where changes in steric, electrostatic, or other fields would likely lead to an increase or decrease in activity. nih.gov
Molecular Mechanisms and Structure Activity Relationships of 2 Butyl 3 Methylisoquinolin 1 2h One Derivatives
Investigation of Molecular Targets and Binding Affinities
The isoquinolin-1(2H)-one core structure has proven to be a versatile scaffold for targeting a diverse range of proteins, including enzymes and G-protein coupled receptors (GPCRs). Research has identified several key molecular targets for derivatives of this class.
Notably, isoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of several protein kinases. These include:
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it a promising target for cancer immunotherapy mdpi.comnih.govdrpress.org.
Tankyrases (TNKS1/2): Members of the poly (ADP-ribose) polymerase (PARP) family, implicated in Wnt/β-catenin signaling and cancer nih.gov.
Rho-Kinase (ROCK): Involved in regulating cell shape and motility, and a target for cardiovascular diseases nih.gov.
In addition to kinases, this scaffold is effective in modulating GPCRs:
Lysophosphatidic Acid Receptor 5 (LPA5): Derivatives have been developed as antagonists with potential applications in pain management nih.gov.
Serotonin Receptor 5-HT2C: Certain derivatives act as positive ago-allosteric modulators (PAAMs), which can enhance the receptor's response to the endogenous agonist nih.gov.
Adenosine A3 Receptor: N-phenyl-N′-isoquinolin-1-ylurea derivatives have been synthesized as antagonists for this receptor vu.nl.
The binding affinities of these derivatives for their targets vary, with some compounds demonstrating high potency. For instance, select isoquinolinone derivatives show high affinity for the LPA5 receptor, while others bind to the histamine H3 receptor with high affinity (K_i = 19.7 nM) nih.govresearchgate.net.
Enzyme Inhibition Studies at the Molecular Level
Derivatives of isoquinolin-1(2H)-one have demonstrated significant inhibitory activity against several key enzymes, particularly protein kinases. The mechanism of inhibition is often competitive with ATP, where the molecule occupies the ATP-binding pocket of the kinase domain.
One of the most promising areas of research is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) . As a negative regulator of T-cell and B-cell signaling, inhibiting HPK1 can enhance the immune response against tumors mdpi.comfrontiersin.org. Studies have led to the discovery of potent isoquinolinone-based HPK1 inhibitors acs.org.
Similarly, isoquinolin-1(2H)-one derivatives have been developed as highly potent inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) . In one study, the derivative designated as 11c was identified as the most potent compound, inhibiting TNKS1 and TNKS2 with IC50 values in the single-digit nanomolar range nih.gov.
The Rho-Kinase (ROCK) family has also been successfully targeted. A high-throughput screening campaign identified the substituted 2H-isoquinolin-1-one scaffold as a starting point for developing ROCK inhibitors, leading to potent leads for managing hypertension nih.gov.
Table 1: Enzyme Inhibition by Isoquinolin-1(2H)-one Derivatives
| Compound Series / Example | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| Derivative 11c | TNKS1 | 9 | nih.gov |
| Derivative 11c | TNKS2 | 3 | nih.gov |
| Lead Compound 22 | Rho-Kinase (ROCK) | Potent Lead | nih.gov |
Receptor Binding and Modulation Studies
The structural features of the isoquinolin-1(2H)-one scaffold allow for specific interactions with various G-protein coupled receptors, leading to either antagonism or allosteric modulation.
LPA5 Receptor Antagonism: A series of isoquinolone derivatives were designed and synthesized as antagonists for the LPA5 receptor. The lead compounds demonstrated excellent potency and high selectivity against other LPA receptors (LPA1-4) and a panel of over 50 other GPCRs, indicating a well-defined interaction with the target receptor nih.gov.
5-HT2C Receptor Modulation: In a search for novel serotonin receptor modulators, isoquinolin-1(2H)-one derivatives were identified as potent and selective positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor. One hit molecule, compound 4i , exhibited an EC50 of 1 nM and showed high selectivity over the 5-HT2A and 5-HT2B receptors. This allosteric modulation, where the compound binds to a site distinct from the endogenous agonist binding site, represents a sophisticated mechanism of action nih.gov.
Adenosine A3 Receptor Antagonism: Structure-activity relationship studies of N-phenyl-N′-isoquinolin-1-ylurea derivatives led to the identification of potent and selective antagonists for the human adenosine A3 receptor. The most successful compounds combined optimal substituents on both the isoquinoline (B145761) and phenylurea moieties, resulting in a compound with a K_i value of 4 nM vu.nl.
Elucidation of Structure-Activity Relationships (SAR)
The biological activity of isoquinolin-1(2H)-one derivatives is highly dependent on the nature and position of various substituents on the core scaffold.
At the 2-position (Nitrogen): For LPA5 antagonists, this position tolerates substituted phenyl groups or bicyclic aromatic rings like benzothiophenes nih.gov.
At the 3-position: In the development of adenosine A3 receptor antagonists, introducing a phenyl or heteroaryl substituent at this position was found to significantly increase binding affinity compared to unsubstituted or aliphatic derivatives vu.nl.
At the 4-position: For LPA5 antagonists, 4-substituted piperidines are favored at this position nih.gov. For anticancer activity, the absence of substituents at C(4) was found to be most effective in a series of 3-aminoisoquinolin-1(2H)-ones univ.kiev.ua.
On the Benzene (B151609) Ring: For LPA5 antagonists, methoxy groups at the 6- and 7-positions were found to be essential for activity nih.gov. For adenosine A3 antagonists, substitution on the N-phenylurea moiety was critical, with an electron-donating group (like methoxy) at the 2-position of the phenyl ring increasing affinity vu.nl.
Specific structural elements are often correlated with key molecular interactions that drive potency and selectivity.
Hydrogen Bonding: For tankyrase inhibitors, molecular docking revealed that a potent derivative, 11c , forms a crucial hydrogen bond with the amino acid residue Glu1138 of TNKS2. This specific interaction was not observed with previously known inhibitors, highlighting a unique binding mode nih.gov.
Hydrophobic Interactions: In the case of ROCK inhibitors, the core isoquinolinone scaffold fits into the ATP binding site, where modifications to create optimal hydrophobic and electrostatic interactions are key to improving potency nih.gov.
Shape and Aromaticity: For adenosine A3 antagonists, an aromatic group at the 3-position of the isoquinoline ring dramatically increased affinity, suggesting a specific aromatic interaction (e.g., pi-pi stacking) within the receptor's binding pocket is highly favorable vu.nl. Similarly, for LPA5 antagonists, the shape and electronic nature of bicyclic aromatic rings at the 2-position were critical, with a benzothiophene being highly potent while a 1,2-benzoxazole led to a significant loss of activity nih.gov.
Table 2: Summary of Structure-Activity Relationships for Isoquinolin-1(2H)-one Derivatives
| Target | Favorable Substituent Position | Favorable Moiety | Effect | Reference |
|---|---|---|---|---|
| LPA5 Receptor | 2-position | Benzothiophene, Benzofuran | Potent Antagonism | nih.gov |
| LPA5 Receptor | 6- and 7-positions | Methoxy groups | Essential for Activity | nih.gov |
| Adenosine A3 Receptor | 3-position | Phenyl, 3-pyridyl | Increased Affinity | vu.nl |
| 5-HT2C Receptor | 3-position | 1-hydroxycycloalkyl | Crucial for PAAM Activity | nih.gov |
| TNKS2 | - | Moiety allowing H-bond with Glu1138 | High Potency | nih.gov |
Computational-Experimental Correlations in Deciphering Molecular Action
Computational methods, particularly molecular docking and dynamics simulations, have been instrumental in understanding and predicting the molecular action of isoquinolin-1(2H)-one derivatives.
In silico screening was successfully used to identify the potential of 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-ones as modulators of the 5-HT2C receptor. Docking studies indicated that these molecules interacted with an allosteric site, a prediction that was later confirmed by in vitro experiments showing them to be positive ago-allosteric modulators nih.gov.
In the development of tankyrase inhibitors, molecular docking studies were crucial for rationalizing the high potency of compound 11c . The simulations revealed that the compound occupied a unique subpocket and formed a key hydrogen bond with Glu1138 in TNKS2, providing a structural explanation for its activity that aligned with experimental IC50 values nih.gov. Such computational insights are vital for guiding further lead optimization and designing next-generation inhibitors with improved properties mdpi.comresearchgate.net. These modeling studies help elucidate structure-activity relationships and predict how modifications to the chemical structure will affect binding affinity and molecular recognition researchgate.netnih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
